molecular formula C27H17N3O5 B391697 4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate

4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate

Katalognummer: B391697
Molekulargewicht: 463.4g/mol
InChI-Schlüssel: AGTQKIBZKDOGBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate is a complex organic compound with the molecular formula C27H17N3O5 and a molecular weight of 463.44 g/mol . This compound is characterized by the presence of a quinoxaline ring, a phenyl group, and a nitrophenoxy benzoate moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate typically involves multiple steps, including the formation of the quinoxaline ring, the attachment of the phenyl group, and the incorporation of the nitrophenoxy benzoate moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high-quality output. The process may include steps such as crystallization, filtration, and chromatography to isolate and purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amino-substituted compounds .

Wissenschaftliche Forschungsanwendungen

4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The quinoxaline ring and nitrophenoxy benzoate moiety play crucial roles in its biological activity, potentially interacting with enzymes, receptors, and other biomolecules to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Quinoxalinyl)phenyl 4-(4-aminophenoxy)benzoate: Similar structure but with an amino group instead of a nitro group.

    4-(2-Quinoxalinyl)phenyl 4-(4-methoxyphenoxy)benzoate: Contains a methoxy group instead of a nitro group.

    4-(2-Quinoxalinyl)phenyl 4-(4-chlorophenoxy)benzoate: Features a chloro group instead of a nitro group.

Uniqueness

4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C27H17N3O5

Molekulargewicht

463.4g/mol

IUPAC-Name

(4-quinoxalin-2-ylphenyl) 4-(4-nitrophenoxy)benzoate

InChI

InChI=1S/C27H17N3O5/c31-27(19-7-13-21(14-8-19)34-22-15-9-20(10-16-22)30(32)33)35-23-11-5-18(6-12-23)26-17-28-24-3-1-2-4-25(24)29-26/h1-17H

InChI-Schlüssel

AGTQKIBZKDOGBZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.